2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by the presence of a bromine atom, a sulfone group, and an acetamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 9-bromo-6H-dibenzo[c,e][1,2]thiazine and 3,4-dimethylaniline. The synthetic route may involve:
Bromination: Introduction of the bromine atom into the dibenzo[c,e][1,2]thiazine ring.
Oxidation: Conversion of the thiazine ring to its sulfone derivative.
Acylation: Formation of the acetamide moiety by reacting with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group.
Reduction: Reduction of the bromine atom to form a debrominated derivative.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized sulfone derivatives, debrominated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide
Uniqueness
This detailed article provides a comprehensive overview of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H19BrN2O3S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H19BrN2O3S/c1-14-7-9-17(11-15(14)2)24-22(26)13-25-20-10-8-16(23)12-19(20)18-5-3-4-6-21(18)29(25,27)28/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
TUNVDFIVUWUATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O)C |
Origin of Product |
United States |
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